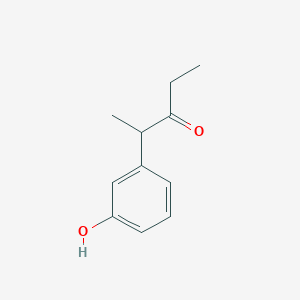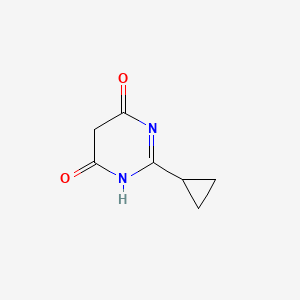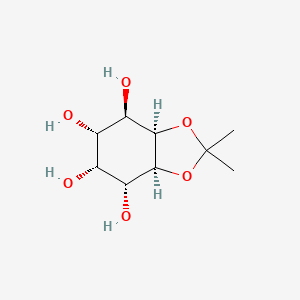![molecular formula C25H17ClFN3 B14115603 2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Métodos De Preparación
The synthesis of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other substituted pyrroles and aromatic compounds with chlorophenyl and fluorophenyl groups. Some examples are:
- 4-chlorophenylpyrrole
- 4-fluorophenylpyrrole
- Phenylmethylidene-substituted pyrroles Compared to these compounds, 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H17ClFN3 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
2-(benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H17ClFN3/c26-21-10-8-20(9-11-21)24-17-30(16-19-6-12-22(27)13-7-19)25(23(24)14-28)29-15-18-4-2-1-3-5-18/h1-13,15,17H,16H2 |
Clave InChI |
YFADLBDNTDZKLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C(=CN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
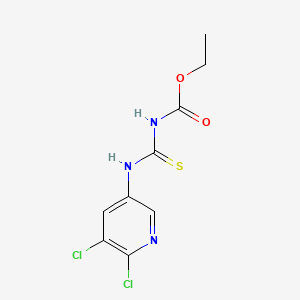
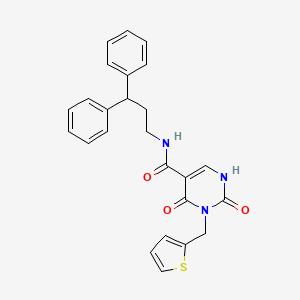
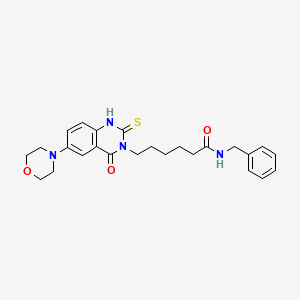
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
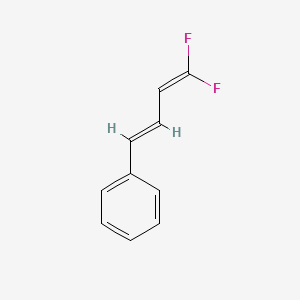
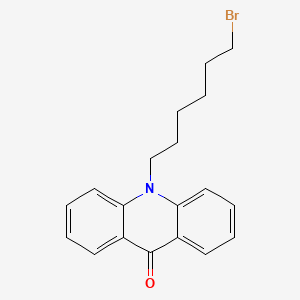
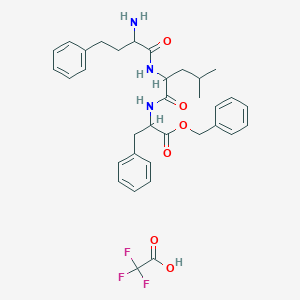
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)

